

# Physicochemical properties of 4-Chloro-5-fluoro-7-aza-2-oxindole

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## Compound of Interest

Compound Name: 4-Chloro-5-fluoro-7-aza-2-oxindole

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Chloro-5-fluoro-7-aza-2-oxindole**: A Methodological Approach for Drug Discovery Professionals

## Introduction

The 7-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of various therapeutic agents, particularly kinase inhibitors. The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties and biological activity, making it an attractive starting point for drug design. This guide focuses on a specific derivative, **4-Chloro-5-fluoro-7-aza-2-oxindole** (CAS 1190315-74-2), providing a comprehensive overview of the essential physicochemical properties relevant to its development as a potential drug candidate.<sup>[1]</sup> Given the limited publicly available experimental data for this specific molecule, this document serves as a methodological framework for its characterization, detailing the established experimental and computational techniques necessary to generate a complete physicochemical profile. This approach is designed to be of practical value to researchers, scientists, and drug development professionals, offering not just data, but a guide to its acquisition and interpretation.

## Chemical Structure and Computed Properties

The foundational step in characterizing any new chemical entity is a thorough understanding of its structure and fundamental chemical properties.

Molecular Structure:

- IUPAC Name: 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- CAS Number: 1190315-74-2[1]
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClFN<sub>2</sub>O
- Molecular Weight: 186.57 g/mol

Table 1: Computed Physicochemical Properties of **4-Chloro-5-fluoro-7-aza-2-oxindole**

Property	Value	Method	Significance in Drug Discovery
Molecular Weight	186.57 g/mol	Calculation	Adherence to Lipinski's Rule of Five (<500 Da) suggests potential for good oral bioavailability.[2]
cLogP	1.2 - 1.8	Computational	Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.[3][4]
Topological Polar Surface Area (TPSA)	58.2 Å <sup>2</sup>	Computational	A TPSA < 140 Å <sup>2</sup> is generally associated with good cell permeability.
Hydrogen Bond Donors	1	Calculation	Contributes to solubility and target binding.
Hydrogen Bond Acceptors	2	Calculation	Influences solubility and interactions with biological targets.

## Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical parameter that significantly influences a drug's absorption and bioavailability.[5] For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption.

## Experimental Determination of Aqueous Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6]

### Protocol: Shake-Flask Method for Thermodynamic Solubility

- **Preparation:** A supersaturated solution of **4-Chloro-5-fluoro-7-aza-2-oxindole** is prepared in a pharmaceutically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** The solution is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[5]
- **Separation:** The undissolved solid is removed by centrifugation and/or filtration.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

### Causality Behind Experimental Choices:

- **pH 7.4 Buffer:** This pH is chosen to mimic physiological conditions in the blood and other tissues.[7]
- **Extended Equilibration Time:** This ensures that the measured solubility is the true thermodynamic equilibrium solubility, which is a constant for a given set of conditions.[6]
- **HPLC-UV Quantification:** This method provides high sensitivity and specificity for quantifying the concentration of the analyte.[7]

A miniaturized shake-flask method can also be employed for high-throughput screening of solubility in early drug discovery, requiring smaller amounts of the compound.[5]

## Factors Influencing the Solubility of 4-Chloro-5-fluoro-7-aza-2-oxindole

The substituents on the 7-aza-2-oxindole core are expected to influence its solubility. The chlorine and fluorine atoms, being electronegative, can participate in hydrogen bonding with water molecules, potentially enhancing solubility. However, their overall hydrophobic character might counteract this effect. The lactam and pyridine-like nitrogen also contribute to the molecule's polarity and potential for hydrogen bonding.

## Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor governing its absorption, distribution, metabolism, and excretion (ADME) properties.<sup>[3]</sup> It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

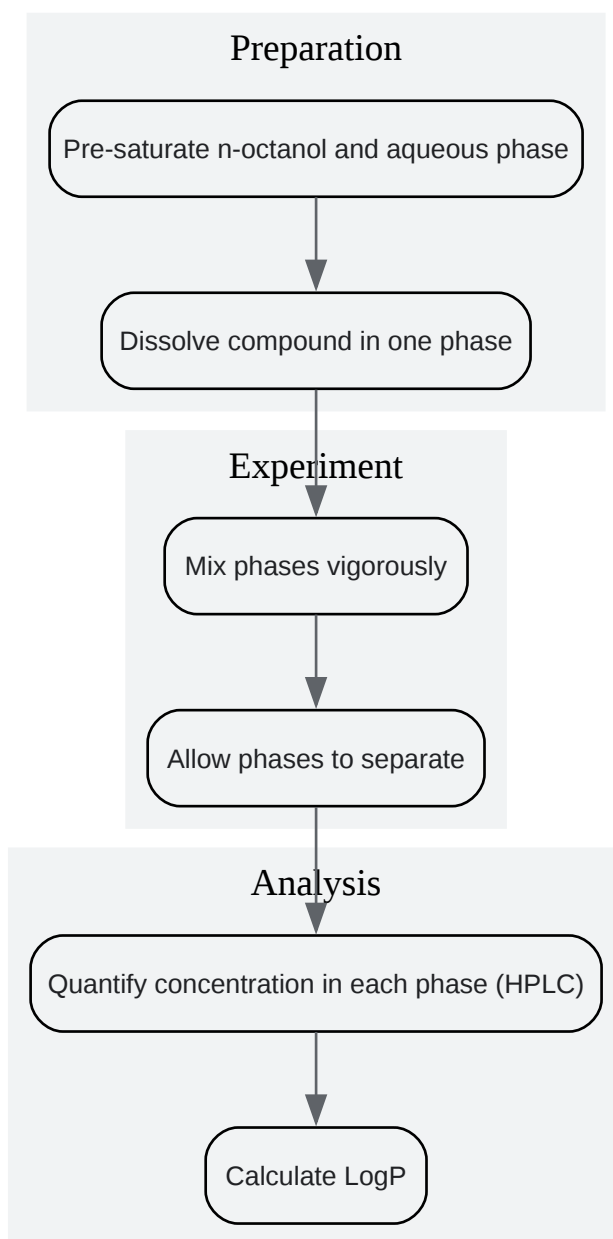
## Experimental Determination of LogP

The shake-flask method is a traditional and reliable technique for LogP determination.<sup>[3]</sup>

Protocol: Shake-Flask Method for LogP Determination

- **Phase Preparation:** Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.
- **Partitioning:** A known amount of **4-Chloro-5-fluoro-7-aza-2-oxindole** is dissolved in one of the phases, and the two phases are mixed thoroughly to allow for partitioning of the compound.
- **Equilibration and Separation:** The mixture is allowed to equilibrate, and the two phases are then separated.
- **Quantification:** The concentration of the compound in each phase is determined analytically (e.g., by HPLC-UV).<sup>[8]</sup>
- **Calculation:** The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.<sup>[3]</sup>

Diagram: Workflow for Shake-Flask LogP Determination



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Caption: Shake-flask method for LogP determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more automated alternative for estimating LogP values, particularly for a large number of

compounds.[9] This method relies on the correlation between the retention time of a compound on a hydrophobic stationary phase and its LogP value.[9]

## Solid-State Properties: Impact on Stability and Formulation

The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and polymorphism, can have a profound impact on its stability, solubility, and manufacturability.[10]

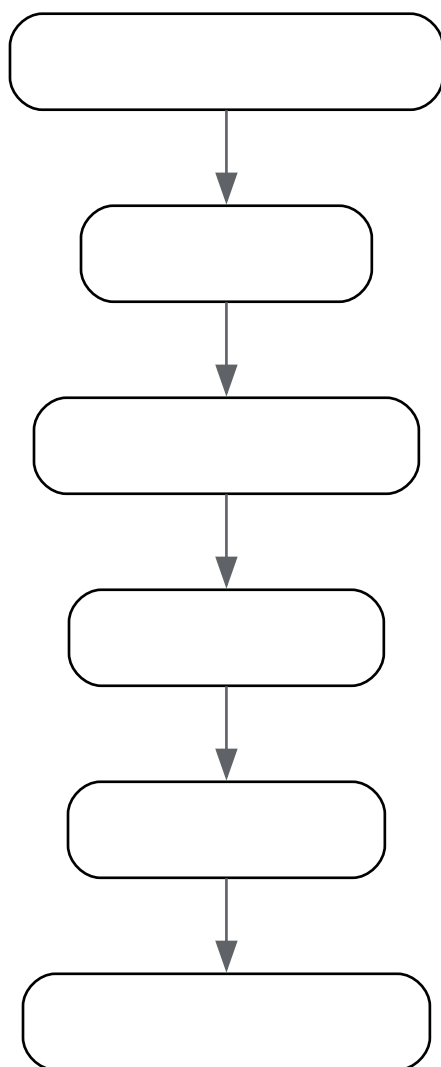
### Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[10][11][12][13][14]

Protocol: Single-Crystal X-ray Diffraction Workflow

- **Crystallization:** The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[11][14] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
- **Data Collection:** The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots (reflections) is recorded by a detector.[14]
- **Structure Solution and Refinement:** The intensities and positions of the diffracted X-rays are used to solve the phase problem and generate an electron density map of the molecule. This map is then used to build and refine a model of the atomic arrangement within the crystal lattice.[14]

Diagram: X-ray Crystallography Workflow



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Caption: Workflow for single-crystal X-ray diffraction.

The resulting crystal structure provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which can guide further drug design efforts.

## Spectroscopic Characterization

A suite of spectroscopic techniques is essential for confirming the chemical structure and purity of **4-Chloro-5-fluoro-7-aza-2-oxindole**.

Table 2: Spectroscopic Methods for Structural Elucidation

Technique	Information Provided	Expected Observations for 4-Chloro-5-fluoro-7-aza-2-oxindole
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.	$^1\text{H}$ NMR: Signals corresponding to the aromatic and lactam protons. $^{13}\text{C}$ NMR: Resonances for each unique carbon atom. $^{19}\text{F}$ NMR: A signal for the fluorine atom, with coupling to adjacent protons. <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Mass Spectrometry (MS)	Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.	An accurate mass measurement of the molecular ion peak would confirm the elemental composition ( $\text{C}_7\text{H}_4\text{ClFN}_2\text{O}$ ). <a href="#">[19]</a>
Infrared (IR) Spectroscopy	Identifies the functional groups present in the molecule.	Characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam, and C-Cl and C-F bond vibrations. <a href="#">[20]</a> <a href="#">[21]</a>

## Conclusion

A comprehensive understanding of the physicochemical properties of **4-Chloro-5-fluoro-7-aza-2-oxindole** is paramount for its successful development as a therapeutic agent. This guide has outlined the key properties—solubility, lipophilicity, solid-state characteristics, and spectroscopic features—and detailed the standard methodologies for their determination. By systematically applying these experimental and computational techniques, researchers can build a robust data package to support the progression of this and other novel 7-aza-2-oxindole derivatives through the drug discovery and development pipeline. The interplay of these properties ultimately dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate, making their early and accurate assessment a cornerstone of modern pharmaceutical science.



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## References

- 1. 4-Chloro-5-fluoro-7-aza-2-oxindole | 1190315-74-2 [chemicalbook.com]
- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. sciforum.net [sciforum.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. agilent.com [agilent.com]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. rigaku.com [rigaku.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. excillum.com [excillum.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. 4-Chloro-7-azaindole(55052-28-3) <sup>1</sup>H NMR [m.chemicalbook.com]
- 18. 7-Chloro-6-aza-2-oxindole(178393-20-9) <sup>1</sup>H NMR [m.chemicalbook.com]
- 19. rsc.org [rsc.org]

- 20. mdpi.com [mdpi.com]
- 21. spectrabase.com [spectrabase.com]
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